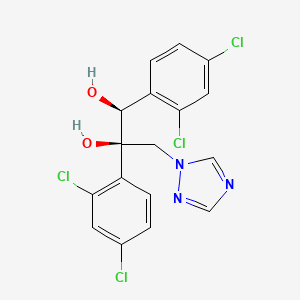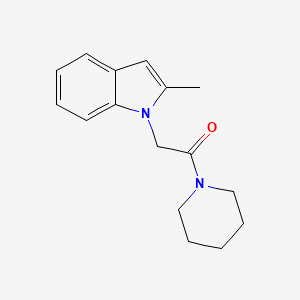
1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- is a complex organic compound that belongs to the class of triazole derivatives This compound is known for its unique chemical structure, which includes a triazole ring, a chlorophenyl group, and a phenyl group
準備方法
The synthesis of 1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- involves several steps, typically starting with the preparation of the triazole ring. The synthetic route often includes the following steps:
Formation of the Triazole Ring: The triazole ring is usually synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.
Introduction of the Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups are introduced through substitution reactions, often using reagents such as chlorobenzene and bromobenzene.
Formation of the Propanediol Backbone: The propanediol backbone is formed through a series of reduction and oxidation reactions, typically involving reagents such as sodium borohydride and hydrogen peroxide.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated processes to ensure high yield and purity.
化学反応の分析
1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced with other functional groups using reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and phenyl groups may enhance the compound’s binding affinity to these targets, leading to increased potency. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- can be compared with other similar compounds, such as:
1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1R,2S)-: This is a stereoisomer of the compound with different spatial arrangement of atoms, which may result in different chemical and biological properties.
1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2S)-: Another stereoisomer with distinct properties.
1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1R,2R)-: Yet another stereoisomer with unique characteristics.
The uniqueness of 1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity.
特性
CAS番号 |
107659-53-0 |
|---|---|
分子式 |
C17H16ClN3O2 |
分子量 |
329.8 g/mol |
IUPAC名 |
(1S,2R)-1-(2-chlorophenyl)-2-phenyl-3-(1,2,4-triazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C17H16ClN3O2/c18-15-9-5-4-8-14(15)16(22)17(23,10-21-12-19-11-20-21)13-6-2-1-3-7-13/h1-9,11-12,16,22-23H,10H2/t16-,17-/m0/s1 |
InChIキー |
ACPLCGSGIGQMOO-IRXDYDNUSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@@](CN2C=NC=N2)([C@H](C3=CC=CC=C3Cl)O)O |
正規SMILES |
C1=CC=C(C=C1)C(CN2C=NC=N2)(C(C3=CC=CC=C3Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















